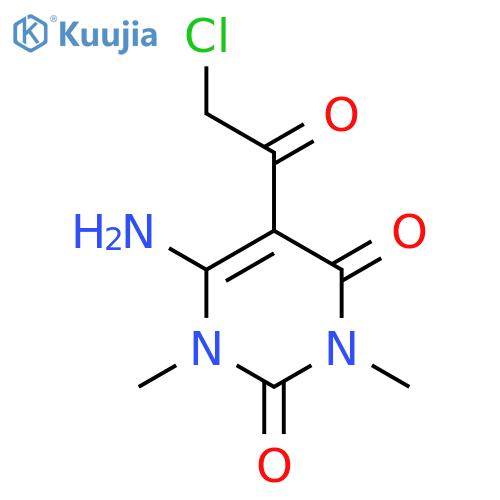Cas no 67130-66-9 (6-amino-5-(2-chloroacetyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

67130-66-9 structure
商品名:6-amino-5-(2-chloroacetyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
6-amino-5-(2-chloroacetyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 2,4(1H,3H)-Pyrimidinedione,6-amino-5-(2-chloroacetyl)-1,3-dimethyl-
- 6-AMINO-5-(2-CHLORO-ACETYL)-1,3-DIMETHYL-1H-PYRIMIDINE-2,4-DIONE
- 6-amino-5-(2-chloroacetyl)-1,3-dimethylpyrimidine-2,4-dione
- 6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- 1,3-Dimethyl-5-chloracetyl-6-aminouracil
- 6-Amino-5-(2-chloracetyl)-1,3-dimethyl-2,4(1H,3H)pyrimidindion
- 6-amino-5-(chloroacetyl)-1,3-dimethylhydantoin
- 6-amino-5-chloroacetyl-1,3-dimethyl-1H-pyrimidine-2,4-dione
- AC1L5QSY
- AC1Q3XVV
- AC1Q6EWF
- NSC79228
- 6-amino-5-(2-chloroacetyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- SMR000154876
- J-518233
- 6-Amino-5-(2-chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- MLS000889044
- SB59550
- 6-azanyl-5-(2-chloranylethanoyl)-1,3-dimethyl-pyrimidine-2,4-dione
- 6-amino-5-(2-chloroacetyl)-1,3-dimethyl-pyrimidine-2,4-quinone
- (4-Aminobenzenesulfonylamino)aceticacid
- CHEMBL1582004
- DTXSID50291941
- HMS3357K20
- NSC-79228
- VS-02845
- 6-amino-5-(2-chloro-1-oxoethyl)-1,3-dimethylpyrimidine-2,4-dione
- MFCD04606703
- MLS000569227
- F2113-0871
- AKOS000271110
- HMS2227J03
- EN300-04023
- BDBM35441
- Z56922171
- CS-0219441
- 67130-66-9
- CC-PMLSC-DMA-P77
- cid_254701
- G32588
- BBL011127
- DB-350355
- STK802415
-
- MDL: MFCD04606703
- インチ: InChI=1S/C8H10ClN3O3/c1-11-6(10)5(4(13)3-9)7(14)12(2)8(11)15/h3,10H2,1-2H3
- InChIKey: QZIHPCABEPSLMA-UHFFFAOYSA-N
- ほほえんだ: CN1C(=C(C(=O)CCl)C(=O)N(C)C1=O)N
計算された属性
- せいみつぶんしりょう: 231.0412
- どういたいしつりょう: 231.041
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 377
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 83.7A^2
じっけんとくせい
- 密度みつど: 1.438
- ふってん: 334.1°C at 760 mmHg
- フラッシュポイント: 155.9°C
- 屈折率: 1.565
- PSA: 83.71
- LogP: -0.33110
6-amino-5-(2-chloroacetyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2113-0871-0.25g |
6-amino-5-(2-chloroacetyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
67130-66-9 | 95%+ | 0.25g |
$205.0 | 2023-09-06 | |
| Enamine | EN300-04023-0.25g |
6-amino-5-(2-chloroacetyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
67130-66-9 | 95.0% | 0.25g |
$84.0 | 2025-02-21 | |
| Enamine | EN300-04023-0.05g |
6-amino-5-(2-chloroacetyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
67130-66-9 | 95.0% | 0.05g |
$40.0 | 2025-02-21 | |
| Enamine | EN300-04023-10.0g |
6-amino-5-(2-chloroacetyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
67130-66-9 | 95.0% | 10.0g |
$510.0 | 2025-02-21 | |
| TRC | A605878-50mg |
6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione |
67130-66-9 | 50mg |
$ 70.00 | 2022-06-08 | ||
| Enamine | EN300-04023-1g |
6-amino-5-(2-chloroacetyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
67130-66-9 | 95% | 1g |
$170.0 | 2023-10-28 | |
| Aaron | AR00FCTS-2.5g |
6-AMINO-5-(2-CHLORO-ACETYL)-1,3-DIMETHYL-1H-PYRIMIDINE-2,4-DIONE |
67130-66-9 | 95% | 2.5g |
$357.00 | 2025-01-24 | |
| abcr | AB376939-250mg |
6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione; . |
67130-66-9 | 250mg |
€190.00 | 2024-04-16 | ||
| A2B Chem LLC | AH15364-2.5g |
6-Amino-5-(2-chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione |
67130-66-9 | 95% | 2.5g |
$289.00 | 2024-04-19 | |
| 1PlusChem | 1P00FCLG-100mg |
6-AMINO-5-(2-CHLORO-ACETYL)-1,3-DIMETHYL-1H-PYRIMIDINE-2,4-DIONE |
67130-66-9 | 95% | 100mg |
$101.00 | 2025-03-18 |
6-amino-5-(2-chloroacetyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 関連文献
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
67130-66-9 (6-amino-5-(2-chloroacetyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) 関連製品
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:67130-66-9)6-amino-5-(2-chloroacetyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

清らかである:99%/99%/99%
はかる:1.0g/5.0g/10.0g
価格 ($):174.0/534.0/792.0